molecular formula C22H18N4O3 B2507297 N-(2-furylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide CAS No. 478034-01-4

N-(2-furylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide

Cat. No. B2507297
CAS RN: 478034-01-4
M. Wt: 386.411
InChI Key: DQVRZOYKPNUHJS-UHFFFAOYSA-N
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Description

The compound "N-(2-furylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide" is not directly discussed in the provided papers. However, the papers do provide insights into the synthesis and biological evaluation of related N-acyl and N-alkyl acetamides, which are potent and selective kappa-opioid agonists. These compounds, including N-[2-(1-pyrrolidinyl)ethyl]acetamides, have been synthesized with various substitutions and evaluated for their biological activity, particularly in opioid receptor binding and analgesic effects .

Synthesis Analysis

The synthesis of related compounds involves the introduction of various substituents at specific positions on the acetamide structure to enhance biological activity. For instance, paper describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with substitutions at the carbon adjacent to the amide nitrogen (C1). The synthesis process includes the use of racemic or chiral amino acids to introduce alkyl and aryl substituents. Similarly, paper reports a novel one-pot palladium-mediated synthesis of a precursor acetamide, which is operationally simpler than previous methods and suitable for clinical applications.

Molecular Structure Analysis

Conformational analysis plays a crucial role in the development of these compounds. Paper discusses how the conformational analysis of desaryl analogues suggested that only compounds capable of occupying an energy minimum close to that of a known kappa agonist might possess kappa agonist properties. This led to the synthesis of compounds that could adopt the same conformation as the known agonist, resulting in enhanced biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these acetamides are critical for achieving the desired biological activity. The one-pot synthesis described in paper involves a palladium-mediated reduction followed by reductive amination, which simplifies the process and improves the yield of the precursor. The modifications at the C1 position of the ethyl linking moiety, as discussed in papers and , are essential for the development of potent opioid kappa agonists.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of similar compounds are likely to be influenced by their molecular structure and substituents. The potency and selectivity of these compounds as kappa-opioid agonists are indicative of their affinity for the opioid receptors and their ability to produce analgesic effects without the side effects typically associated with opioid use .

Scientific Research Applications

Synthesis and Chemical Diversity

Phenoxy acetamide and its derivatives, including compounds with a pyrimidine ring, have been extensively studied for their chemical diversity and pharmacological potential. These investigations aim to explore the structural bases of biological activity by synthesizing new pharmaceuticals or improving existing ones. The emphasis is on understanding molecular interactions and physicochemical properties to design safer and more effective drugs (Fares Hezam Al-Ostoot et al., 2021).

Pharmacological Activities

The pharmacological activities of phenoxy acetamide derivatives are under continuous exploration, with a particular interest in their therapeutic applications. These compounds are examined for their potential in treating various diseases by evaluating their safety and efficacy, thus contributing to improving life quality. The research encompasses a range of studies from synthetic chemistry to computational applications, aiming to identify novel compounds with significant pharmacological benefits (Fares Hezam Al-Ostoot et al., 2021).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c27-21(25-14-18-4-3-13-28-18)15-29-17-8-6-16(7-9-17)22-24-12-10-20(26-22)19-5-1-2-11-23-19/h1-13H,14-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVRZOYKPNUHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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